3-(Furan-2-carbonyl)benzoic acid
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Overview
Description
3-(Furan-2-carbonyl)benzoic acid: is an organic compound that features a furan ring attached to a benzoic acid moiety This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the acidic nature of the benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Furan-2-carboxylic acid: can be synthesized through the oxidation of furfural, which is derived from agricultural byproducts like corncobs and oat hulls.
3-(Furan-2-carbonyl)benzoic acid: can be prepared by coupling furan-2-carboxylic acid with benzoic acid derivatives using a catalyst such as palladium in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs heterogeneous catalytic processes to convert furfural or its derivatives into furan-2-carboxylic acid, which is then coupled with benzoic acid derivatives.
Green Chemistry Approaches: Sustainable methods using biomass-derived furans are increasingly being explored to produce furan-based compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products:
Oxidized Furans: Products from oxidation reactions.
Reduced Furans: Products from reduction reactions.
Substituted Benzoic Acids: Products from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the benzoic acid moiety.
Benzoic acid: Lacks the furan ring but shares the carboxylic acid functionality.
Uniqueness:
Structural Combination:
Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
3-(furan-2-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(10-5-2-6-16-10)8-3-1-4-9(7-8)12(14)15/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIPWWGHUXADLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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